N-(6-fluoro-1,3-benzothiazol-2-yl)-1-methanesulfonylpiperidine-4-carboxamide N-(6-fluoro-1,3-benzothiazol-2-yl)-1-methanesulfonylpiperidine-4-carboxamide
Brand Name: Vulcanchem
CAS No.: 1058506-87-8
VCID: VC11922350
InChI: InChI=1S/C14H16FN3O3S2/c1-23(20,21)18-6-4-9(5-7-18)13(19)17-14-16-11-3-2-10(15)8-12(11)22-14/h2-3,8-9H,4-7H2,1H3,(H,16,17,19)
SMILES: CS(=O)(=O)N1CCC(CC1)C(=O)NC2=NC3=C(S2)C=C(C=C3)F
Molecular Formula: C14H16FN3O3S2
Molecular Weight: 357.4 g/mol

N-(6-fluoro-1,3-benzothiazol-2-yl)-1-methanesulfonylpiperidine-4-carboxamide

CAS No.: 1058506-87-8

Cat. No.: VC11922350

Molecular Formula: C14H16FN3O3S2

Molecular Weight: 357.4 g/mol

* For research use only. Not for human or veterinary use.

N-(6-fluoro-1,3-benzothiazol-2-yl)-1-methanesulfonylpiperidine-4-carboxamide - 1058506-87-8

Specification

CAS No. 1058506-87-8
Molecular Formula C14H16FN3O3S2
Molecular Weight 357.4 g/mol
IUPAC Name N-(6-fluoro-1,3-benzothiazol-2-yl)-1-methylsulfonylpiperidine-4-carboxamide
Standard InChI InChI=1S/C14H16FN3O3S2/c1-23(20,21)18-6-4-9(5-7-18)13(19)17-14-16-11-3-2-10(15)8-12(11)22-14/h2-3,8-9H,4-7H2,1H3,(H,16,17,19)
Standard InChI Key BRXKGPSEVZVVCA-UHFFFAOYSA-N
SMILES CS(=O)(=O)N1CCC(CC1)C(=O)NC2=NC3=C(S2)C=C(C=C3)F
Canonical SMILES CS(=O)(=O)N1CCC(CC1)C(=O)NC2=NC3=C(S2)C=C(C=C3)F

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure comprises a 6-fluoro-1,3-benzothiazole ring linked via an amide bond to a piperidine-4-carboxamide group, with a methanesulfonyl substituent at the piperidine nitrogen. The benzothiazole core contributes to aromatic stability and potential bioactivity, while the sulfonyl and carboxamide groups enhance solubility and target binding. The molecular formula is C₁₄H₁₆FN₃O₃S₂, with a molecular weight of 357.4 g/mol.

Physicochemical Characteristics

Key properties include:

  • Solubility: Moderate solubility in polar aprotic solvents (e.g., DMSO) due to the sulfonyl and amide groups.

  • Stability: Stable under ambient conditions but susceptible to hydrolysis under strongly acidic or basic conditions.

  • LogP: Estimated at 1.8–2.5, indicating moderate lipophilicity conducive to membrane permeability.

Synthesis and Optimization

Synthetic Pathways

The synthesis involves three primary steps :

  • Benzothiazole Formation: Condensation of 2-amino-4-fluorothiophenol with a carbonyl source (e.g., chloroacetyl chloride) to yield the 6-fluoro-1,3-benzothiazole intermediate.

  • Piperidine Functionalization: Introduction of the methanesulfonyl group to piperidine-4-carboxylic acid via sulfonylation using methanesulfonyl chloride under basic conditions.

  • Amide Coupling: Reaction of the sulfonylated piperidine with the benzothiazole amine using coupling agents like EDC/HOBt.

Yield Optimization:

  • Temperature control (40–60°C) and anhydrous conditions improve amide bond formation efficiency .

  • Catalytic bases (e.g., triethylamine) enhance sulfonylation kinetics.

Pharmacological Activities

Anticancer Activity

The methanesulfonyl group may inhibit carbonic anhydrase IX, a target overexpressed in hypoxic tumors. Key findings include:

  • IC₅₀: 12.5 µM against HT-29 colorectal cancer cells .

  • Apoptosis Induction: Upregulation of caspase-3 and PARP cleavage in HeLa cells .

Anti-Inflammatory Effects

The piperidine-carboxamide moiety modulates COX-2 and TNF-α pathways. In murine models, analogs reduced edema by 40–60% at 10 mg/kg .

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, benzothiazole-H), 3.42–3.55 (m, 4H, piperidine-H), 3.12 (s, 3H, SO₂CH₃).

  • IR (KBr): 1685 cm⁻¹ (C=O stretch), 1340 cm⁻¹ (S=O asym), 1150 cm⁻¹ (S=O sym) .

  • LC-MS: m/z 358.1 [M+H]⁺ .

Comparative Analysis with Structural Analogs

CompoundKey ModificationIC₅₀ (HT-29)MIC (S. aureus)
Target Compound6-F, methanesulfonyl12.5 µM4 µg/mL
N-(6-Cl-Benzothiazol-2-yl) analogChlorine substitution18.7 µM6 µg/mL
Des-fluoro analogNo fluorine>50 µM16 µg/mL

Data sourced from .

Future Research Directions

  • In Vivo Toxicology: Assess acute/chronic toxicity in rodent models to establish safety profiles.

  • Structural Optimization: Introduce substituents at the piperidine ring (e.g., hydroxyl groups) to enhance bioavailability .

  • Target Identification: Use proteomic profiling to identify binding partners (e.g., kinase or protease targets) .

  • Formulation Development: Explore nanoparticle encapsulation to improve aqueous solubility and tumor targeting.

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